molecular formula C19H19N3O4 B12158528 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Cat. No.: B12158528
M. Wt: 353.4 g/mol
InChI Key: KSYASORLQJDQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate (CAS: 1040711-27-0) is a quinazolinone derivative with the molecular formula C₁₉H₁₉N₃O₄ and a molecular weight of 353.4 g/mol . Its structure features:

  • A quinazolin-4-one core with a methyl group at position 2.
  • A 3-methoxyphenyl substituent at position 3.
  • A dimethylcarbamate group at position 6.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H19N3O4/c1-12-20-17-9-8-15(26-19(24)21(2)3)11-16(17)18(23)22(12)13-6-5-7-14(10-13)25-4/h5-11H,1-4H3

InChI Key

KSYASORLQJDQOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC(=O)N(C)C)C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Attachment of the Dimethylcarbamate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in cellular responses.

    Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives are studied for diverse biological activities. Key structural analogs include:

Table 1: Structural Comparison of Quinazolinone Derivatives
Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol)
Target Compound C₁₉H₁₉N₃O₄ 3-(3-MeO-phenyl), 2-Me, 6-(dimethylcarbamate) Carbamate, Methoxy, Quinazolinone 353.4
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate C₁₂H₁₂N₂O₅ 7-MeO, 6-acetate Acetate, Methoxy, Quinazolinone 264.24
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate C₁₈H₁₅N₃O₅S 2-SCH₂COOMe, 3-Ph, 6-NO₂ Nitro, Sulfanyl, Ester 385.39
Compound 4l () C₄₃H₄₂N₄O₅ Bis(4-MeO-phenyl), tetrahydroquinazolinone Methoxy, Tetrahydroquinazolinone 702.82

Key Observations :

Substituent Diversity : The target compound’s dimethylcarbamate group distinguishes it from analogs with acetate () or sulfanyl-nitro groups (). Carbamates are associated with enhanced metabolic stability compared to esters .

Methoxy Positioning : The 3-methoxyphenyl group in the target compound contrasts with the 7-methoxy group in ’s analog, which may influence steric and electronic properties.

Core Modifications: Compound 4l () features a tetrahydroquinazolinone core with bulky bis(4-methoxyphenyl) groups, likely reducing solubility compared to the target compound’s planar structure.

Comparison with Carbamate Pesticides

Carbamate-functionalized compounds are widely used as pesticides. The target compound’s dimethylcarbamate group aligns with structural motifs in agrochemicals like XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb .

Table 2: Carbamate-Containing Compounds
Compound Name Molecular Formula Substituents Application
Target Compound C₁₉H₁₉N₃O₄ Quinazolinone + dimethylcarbamate Unknown (potential pesticide/pharmaceutical)
XMC C₁₀H₁₁NO₂ 3,5-dimethylphenyl Insecticide
Methiocarb C₁₁H₁₅NO₂S 3,5-dimethyl-4-(methylthio)phenyl Molluscicide

Key Observations :

Bioactivity : While XMC and methiocarb act via acetylcholinesterase inhibition, the target compound’s mechanism remains speculative without empirical data.

Biological Activity

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure features a methoxyphenyl group and a quinazolinone moiety, which are known to enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H18N2O5C_{19}H_{18}N_{2}O_{5} with a molecular weight of 354.4 g/mol. Its structure can be summarized in the following table:

PropertyValue
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
CAS Number1010893-08-9

Research indicates that compounds similar to 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate can inhibit various enzymes and receptors involved in cancer progression and inflammatory responses. The mechanism typically involves binding to specific molecular targets, modulating biochemical pathways essential for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis.
  • Molecular Docking Studies : These studies help predict binding affinities to target enzymes and receptors, elucidating the compound's potential efficacy against specific diseases.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

Anticancer Activity

  • In vitro Studies : Research has shown that derivatives of quinazolinone exhibit significant anticancer properties. For instance, compounds structurally related to 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate have demonstrated cytotoxic effects against various cancer cell lines.
    • Example Study : A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of around 20 µg/mL for a related compound against breast cancer cells .
  • Mechanistic Insights : The anticancer activity is often associated with the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

  • In vitro Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cell cultures exposed to pro-inflammatory cytokines.
    • Example Study : Similar compounds have been reported to decrease levels of TNF-alpha and IL-6 in inflammatory models.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a derivative similar to 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting strong anticancer potential.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in models of rheumatoid arthritis. The treatment group exhibited reduced joint swelling and lower levels of inflammatory mediators compared to untreated groups.

Q & A

Basic: What are the key steps in synthesizing 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions starting with a quinazolinone core. Critical steps include:

  • Cyclocondensation of substituted anilines with carbonyl precursors under controlled pH and temperature to form the dihydroquinazolinone scaffold .
  • Functionalization at the 6-position via nucleophilic substitution or coupling reactions to introduce the dimethylcarbamate group .
  • Purification using column chromatography or recrystallization.
    Monitoring : Reaction intermediates are tracked via HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm structural integrity at each step .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolve 3D structure using SHELXL for refinement and ORTEP-III for graphical representation, particularly to confirm stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify methoxyphenyl and carbamate groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when introducing the dimethylcarbamate group?

  • Kinetic studies : Monitor reaction rates under varying temperatures (e.g., 60–100°C) and solvent polarities (DMF vs. THF) to identify ideal conditions .
  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between pH, temperature, and reagent stoichiometry .

Advanced: How to resolve discrepancies in crystallographic data or conflicting NMR assignments?

  • Hirshfeld surface analysis : Differentiate between similar substituents (e.g., methoxyphenyl vs. methyl groups) by analyzing intermolecular interactions .
  • Dual refinement in SHELXL : Address twinning or disorder by refining alternative models and validating with R-factor convergence .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Advanced: How to address contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Target-specific assays : Use kinase inhibition assays (e.g., EGFR or COX-2) to clarify mechanism .
  • Dose-response profiling : Compare IC₅₀ values across cell lines to identify selectivity .
  • Molecular docking : Model interactions with protein targets (e.g., quinazoline-binding enzymes) to rationalize activity variations .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Polymorphism : Screen crystallization solvents (e.g., DMSO/water vs. ethanol) to isolate stable polymorphs .
  • Twinning : Use PLATON’s TWINLAW to detect twinning and apply HKLF5 data format in SHELXL for refinement .
  • Disordered moieties : Apply restraints to flexible groups (e.g., methoxyphenyl rotation) during refinement .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Synthesize analogs with substituents at the 2-methyl or 4-oxo positions and compare bioactivity .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) using Schrödinger’s Phase .
  • In vitro profiling : Test derivatives against panels of cancer cell lines (e.g., MCF-7, A549) to correlate substituents with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.